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Compound of Interest

Compound Name: 3-Ethyl-3-methylpentane

Cat. No.: B092670 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of structural isomers is a critical task in chemical research and drug

development, where subtle differences in molecular architecture can lead to significant

variations in physical, chemical, and biological properties. This guide provides a

comprehensive comparison of 3-Ethyl-3-methylpentane with three of its representative

structural isomers: the straight-chain n-octane, the moderately branched 2-methylheptane, and

the highly branched 2,2,4-trimethylpentane (isooctane). Through a detailed examination of their

physical properties and spectroscopic data obtained from Nuclear Magnetic Resonance (NMR),

Mass Spectrometry (MS), and Gas Chromatography (GC), this document outlines effective

methodologies for their differentiation.

Comparative Analysis of Physical Properties
The degree of branching in alkane isomers significantly influences their intermolecular van der

Waals forces, leading to distinct physical properties. Generally, increased branching results in a

more compact, spherical shape, which reduces the surface area available for intermolecular

contact. This weakening of intermolecular forces leads to lower boiling points and melting

points, as well as changes in density and refractive index.
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Property
3-Ethyl-3-
methylpentane

n-Octane
2-
Methylheptane

2,2,4-
Trimethylpenta
ne (Isooctane)

Molecular

Formula
C₈H₁₈ C₈H₁₈ C₈H₁₈ C₈H₁₈

Molecular Weight

( g/mol )
114.23 114.23 114.23 114.23

Boiling Point (°C) 118.2
125.1 - 126.1[1]

[2]
117.0 - 118.0[3] 99.3[4]

Melting Point

(°C)
-90.9

-57.1 to -56.6[1]

[2]
-109 -107.4[5]

Density (g/mL at

25°C)
0.727 0.703[1] 0.698[3] 0.692[5][6]

Refractive Index

(n20/D)
1.408 1.398[7][8] 1.395[9] 1.391[6][10]

Spectroscopic Differentiation
Spectroscopic techniques provide detailed structural information at the molecular level, offering

unambiguous methods for distinguishing between isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen

framework of a molecule. The number of unique signals, their chemical shifts, and splitting

patterns in NMR spectra are highly sensitive to the local chemical environment of each

nucleus, providing a unique fingerprint for each isomer.

¹H NMR Spectroscopic Data
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Isomer
Number of Unique ¹H
Signals

Key Chemical Shifts (δ,
ppm) and Splitting
Patterns

3-Ethyl-3-methylpentane 3

Three distinct signals

corresponding to the methyl

and methylene protons.

n-Octane 4

~0.88 (triplet, 6H, -CH₃), ~1.27

(multiplet, 8H, internal -CH₂-),

~1.31 (multiplet, 4H, -CH₂-

adjacent to terminal methyls).

[11]

2-Methylheptane 7

Multiple signals in the 0.8-1.6

ppm range, characteristic of a

branched alkane.[12]

2,2,4-Trimethylpentane 4

~0.9 (singlet, 9H, (CH₃)₃C-),

~0.9 (doublet, 6H, -CH(CH₃)₂),

~1.2 (doublet, 2H, -CH₂-), ~1.8

(multiplet, 1H, -CH(CH₃)₂).

¹³C NMR Spectroscopic Data
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Isomer
Number of Unique ¹³C
Signals

Key Chemical Shifts (δ,
ppm)

3-Ethyl-3-methylpentane 4

Signals corresponding to the

quaternary carbon, methylene

carbons, and two types of

methyl carbons.

n-Octane 4
~14.1 (C1), ~22.7 (C2), ~29.3

(C4), ~31.9 (C3).

2-Methylheptane 7
A greater number of signals

due to lower symmetry.

2,2,4-Trimethylpentane 5

Signals characteristic of the

highly branched structure,

including a quaternary carbon.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule upon ionization. Structural isomers, while having the same molecular weight,

often exhibit distinct fragmentation patterns due to differences in bond stabilities and the

formation of stable carbocations.

Isomer Molecular Ion (m/z) Base Peak (m/z)
Key Fragment Ions
(m/z)

3-Ethyl-3-

methylpentane
114 (weak or absent) 85 57, 43, 29

n-Octane 114 43 57, 71, 85[13]

2-Methylheptane 114 (weak) 43 57, 71, 99[14][15]

2,2,4-

Trimethylpentane

114 (very weak or

absent)
57 41, 43, 99[16]

Gas Chromatography (GC)
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Gas chromatography separates volatile compounds based on their differential partitioning

between a stationary phase and a mobile gas phase. The retention time, the time it takes for a

compound to travel through the column, is a characteristic property that can be used for

identification. For non-polar stationary phases, the elution order of alkanes is primarily

determined by their boiling points.

Isomer
Typical Elution Order
(Non-polar column)

Relative Retention Time

2,2,4-Trimethylpentane 1 (First to elute) Lowest

2-Methylheptane 2 Intermediate

3-Ethyl-3-methylpentane 3 Intermediate

n-Octane 4 (Last to elute) Highest

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of the isomer in a suitable deuterated

solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS)

as an internal standard (δ = 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for better signal dispersion, which is particularly important for structurally similar alkanes.[17]

¹H NMR Acquisition:

Pulse Angle: 30-45°

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds
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Number of Scans: 8-16

¹³C NMR Acquisition (Proton Decoupled):

Pulse Angle: 45°

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 128 or more to achieve adequate signal-to-noise.

Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). Perform

phase and baseline corrections. Calibrate the spectra using the TMS signal.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and characteristic fragmentation patterns.

Methodology:

Sample Introduction: Introduce a volatile sample of the isomer into the mass spectrometer.

For complex mixtures, coupling with a Gas Chromatograph (GC-MS) is ideal for prior

separation.

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.

Ionization: Use a standard electron energy of 70 eV.

Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 20-150 amu.

Data Analysis: Identify the molecular ion peak (M⁺) and analyze the relative abundances of

the fragment ions. The base peak (the most intense peak) is a key diagnostic feature.

Gas Chromatography (GC)
Objective: To separate the isomers and determine their respective retention times.

Methodology:
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Sample Preparation: Prepare a dilute solution (e.g., 1% v/v) of the individual isomer or a

mixture in a volatile solvent such as pentane or hexane.

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a

non-polar capillary column (e.g., DB-1, HP-5).

GC Conditions:

Injector Temperature: 250 °C

Detector Temperature: 250 °C

Carrier Gas: Helium or Nitrogen with a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a

higher temperature (e.g., 150 °C) at a controlled rate (e.g., 5 °C/min) to ensure good

separation.

Data Analysis: Record the chromatogram and determine the retention time for each peak.

Comparison with known standards is used for identification.

Visualization of Isomeric Relationships
The following diagram illustrates the structural relationship between 3-Ethyl-3-methylpentane
and the selected isomers, all sharing the same molecular formula, C₈H₁₈.
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Structural Isomers of C₈H₁₈

C₈H₁₈

(Octane Isomers)

n-Octane
(Straight Chain)

2-Methylheptane
(Moderately Branched)

3-Ethyl-3-methylpentane
(Branched)

2,2,4-Trimethylpentane
(Highly Branched)

Click to download full resolution via product page

Caption: Relationship of 3-Ethyl-3-methylpentane to other C₈H₁₈ isomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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